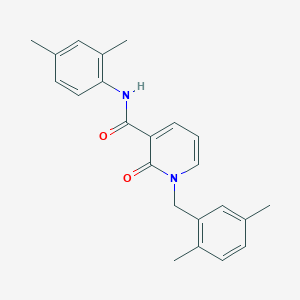
1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,5-Dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, characterized by its unique structural features that include a pyridine ring and carboxamide group. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C23H24N2O2
- Molecular Weight : 360.457 g/mol
- Structural Features : The presence of dimethyl groups on the phenyl rings enhances steric properties, which may influence biological interactions and activity.
Biological Activity Overview
Research indicates that compounds within the dihydropyridine class often exhibit significant biological activities. The specific activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. The compound has been tested against several human tumor cell lines, including:
- KB (Human Oral Cancer)
- DLD (Human Colorectal Cancer)
- HepG2 (Human Liver Cancer)
In vitro studies suggest that the compound induces apoptosis in these cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of various dihydropyridine derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
- Cytotoxicity Assessment : In a cytotoxicity assay using HepG2 cells, the compound showed an IC50 value of 30 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced late apoptosis in treated cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Dihydropyridine Core : Essential for interaction with biological targets.
- Substituted Phenyl Groups : The dimethyl substitutions enhance lipophilicity and potentially improve cellular uptake.
Comparative Analysis with Analog Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-(2,5-Dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Fluorinated phenyl group | Moderate | High |
| N-(3-Acetamidophenyl)-1-(2,5-dimethylbenzyl)-6-oxopyridine-3-carboxamide | Acetamido group | Low | Moderate |
| 6-(5-Bromo-2-hydroxyphenyl)-4-(2,5-dimethylbenzyl)-carboxamide | Bromo group | High | Low |
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-8-10-21(18(4)12-15)24-22(26)20-6-5-11-25(23(20)27)14-19-13-16(2)7-9-17(19)3/h5-13H,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOIRFLBWNVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














